2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

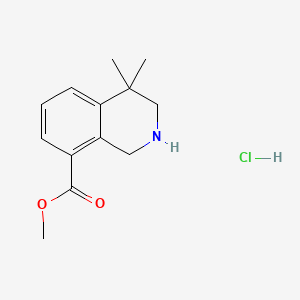

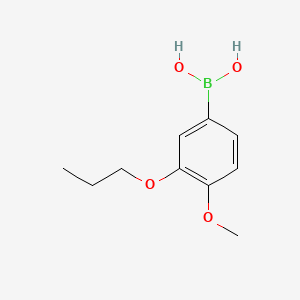

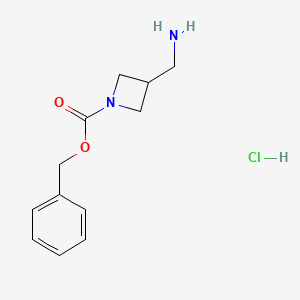

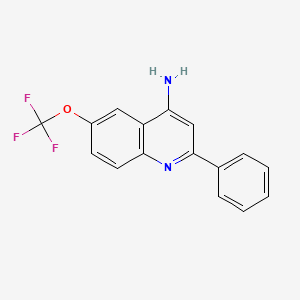

“2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” is a chemical compound with the molecular weight of 304.27 . It is also known as "4-AMINO-2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE" .

Synthesis Analysis

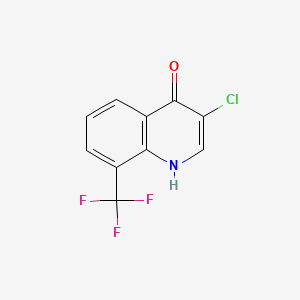

A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs) . The synthesis of these compounds involves various chemical reactions and the use of different reagents .Molecular Structure Analysis

The molecular structure of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” is complex and involves various chemical bonds . The compound has a molecular formula of C16H11F3N2O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” are complex and involve various steps . The reactions are mediated by silver salts under mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” are influenced by its molecular structure . The compound has a molecular weight of 304.27 and a molecular formula of C16H11F3N2O .Scientific Research Applications

Chemical Synthesis and Reactions

- The interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia results in nucleophile addition on the pyridine ring and aminodefluorination, demonstrating the compounds' reactivity and potential for creating novel nucleophilic synthons for further chemical synthesis (Gurskaya, Selivanova, & Shteingarts, 2012).

Biological Activities

- Novel trifluoromethyl quinoline derivatives have shown significant antimicrobial activity against bacteria and fungi, indicating their potential as future antituberculosis agents and antimicrobial compounds (Garudachari, Isloor, Satyanaraya, Ananda, & Fun, 2014).

Material Science Applications

- The development of high heat-resistant polyimide films containing a quinoxaline moiety for flexible substrate applications reveals the potential of incorporating quinoline derivatives into polymers for enhanced thermal stability and mechanical performance (Liu, Zheng, Ma, Ding, Chen, Jiang, Zhang, & Lu, 2020).

Pharmacological Potential

- Quinoline derivatives are explored for their potent antiproliferative activities against cancer cell lines, highlighting their potential in drug development for cancer treatment (Shimizu et al., 2004).

Future Directions

properties

IUPAC Name |

2-phenyl-6-(trifluoromethoxy)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSHUNTWQUCZDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680175 |

Source

|

| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |

CAS RN |

1204997-05-6 |

Source

|

| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.